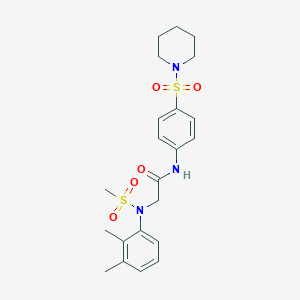![molecular formula C22H22Cl2N4O3S B301896 N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B301896.png)
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research. DCPM is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells.
作用机制
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide inhibits CA IX by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, which is essential for pH regulation in cancer cells. This leads to a decrease in intracellular pH, which inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has been shown to have significant anti-tumor effects in various preclinical models. It inhibits tumor growth and metastasis by reducing intracellular pH and inducing apoptosis in cancer cells. In addition, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has also been shown to have anti-angiogenic effects, which can inhibit the growth of new blood vessels that are necessary for tumor growth.
实验室实验的优点和局限性
One of the main advantages of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide is its potency as a CA IX inhibitor, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide is its low solubility, which can affect its bioavailability and limit its effectiveness. In addition, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has also been shown to have some toxicity in preclinical studies, which can limit its use in clinical trials.
未来方向
There are several future directions for the research and development of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective delivery systems to improve the bioavailability of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide. In addition, there is also ongoing research to identify other potential targets for N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide and to explore its potential as a diagnostic tool for imaging CA IX expression in tumors.
In conclusion, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide is a promising compound that has significant potential as a therapeutic agent in cancer treatment. Its potency as a CA IX inhibitor makes it a promising candidate for cancer therapy, and ongoing research is focused on optimizing its synthesis, improving its bioavailability, and exploring its potential as a diagnostic tool.
合成方法
The synthesis of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide is a multi-step process that involves the reaction of several reagents. The first step involves the condensation of 2,5-dimethylpyrrole-1-carboxaldehyde with 2,5-dichlorobenzaldehyde in the presence of hydrazine hydrate to form the intermediate compound 2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl)-N-phenylmethanesulfonamide. The intermediate compound is then reacted with phenylmethanesulfonyl chloride to yield the final product, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide.
科学研究应用
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. CA IX is overexpressed in various types of cancer cells, and its inhibition has been shown to inhibit tumor growth and metastasis. N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has been shown to be a potent inhibitor of CA IX, making it a promising candidate for cancer therapy. In addition, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has also been studied for its potential as a diagnostic tool for imaging CA IX expression in tumors.
属性
产品名称 |
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide |
|---|---|
分子式 |
C22H22Cl2N4O3S |
分子量 |
493.4 g/mol |
IUPAC 名称 |
N-[(E)-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C22H22Cl2N4O3S/c1-15-11-17(16(2)28(15)21-12-18(23)9-10-20(21)24)13-25-26-22(29)14-27(32(3,30)31)19-7-5-4-6-8-19/h4-13H,14H2,1-3H3,(H,26,29)/b25-13+ |
InChI 键 |
LLRYTQLSXYAJSX-DHRITJCHSA-N |
手性 SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=N/NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C |
SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C |
规范 SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301815.png)
![ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate](/img/structure/B301817.png)

![N-(2-chlorobenzyl)-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B301821.png)
![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B301822.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B301825.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B301828.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B301830.png)
![2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(1-naphthyl)acetamide](/img/structure/B301831.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B301832.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B301833.png)
![N-Furan-2-ylmethyl-2-[methanesulfonyl-(2-methoxy-phenyl)-amino]-acetamide](/img/structure/B301834.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B301835.png)
![2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B301837.png)